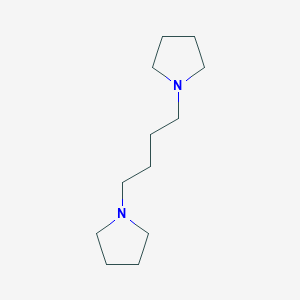

Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

Description

BenchChem offers high-quality Pyrrolidine, 1,1'-(1,4-butanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine, 1,1'-(1,4-butanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-pyrrolidin-1-ylbutyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUXPYFCCPUASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505703 | |

| Record name | 1,1'-(Butane-1,4-diyl)dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41726-75-4 | |

| Record name | 1,1'-(Butane-1,4-diyl)dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Diamine Chemistry and Bifunctional Ligand Systems

Pyrrolidine (B122466), 1,1'-(1,4-butanediyl)bis-, also known as 1,4-bis(pyrrolidin-1-yl)butane, belongs to the important class of diamine compounds. Diamines are organic molecules containing two amino functional groups. In coordination chemistry, they often serve as chelating ligands, binding to a single metal center through both nitrogen atoms to form a stable ring structure known as a chelate. This chelation effect typically enhances the stability of the resulting metal complex compared to complexes with monodentate amine ligands.

The structure of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- features two tertiary amine nitrogens housed within the saturated pyrrolidine rings. The butane (B89635) spacer provides significant conformational flexibility, allowing the two nitrogen atoms to coordinate with metal centers at various distances and angles. This adaptability makes it a versatile bifunctional ligand, capable of bridging two different metal centers or acting as a tetradentate ligand under certain conditions. Its role is particularly notable in the realm of transition metal catalysis, where the electronic and steric properties of the ligand profoundly influence the activity and selectivity of the catalyst.

Table 1: Structural and Chemical Properties of Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

| Property | Value |

|---|---|

| IUPAC Name | 1,1'-(Butane-1,4-diyl)bis(pyrrolidine) |

| Synonyms | 1,4-Bis(pyrrolidin-1-yl)butane, 1,4-Dipyrrolidinobutane |

| CAS Number | 41726-75-4 |

| Molecular Formula | C₁₂H₂₄N₂ |

| Molar Mass | 196.34 g/mol |

| Structure | Two pyrrolidine rings linked by a C4 alkyl chain |

| Classification | Tertiary Diamine, Bifunctional Ligand |

Historical Trajectories and Evolution of Research Perspectives on the Compound

The study of diamine ligands is deeply rooted in the history of coordination chemistry and catalysis. Early research primarily focused on simple, short-chain diamines like ethylenediamine. The evolution of research towards more complex diamines, including those with cyclic components like Pyrrolidine (B122466), 1,1'-(1,4-butanediyl)bis-, was driven by the quest for catalysts with enhanced stability and selectivity.

A significant turning point in the application of diamine ligands came with advancements in copper- and palladium-catalyzed cross-coupling reactions. Historically, reactions like the Ullmann condensation required harsh conditions, limiting their scope. The introduction of diamine ligands in the early 2000s revolutionized these transformations, enabling them to proceed under much milder conditions with catalytic amounts of copper. While specific historical documentation detailing the first synthesis of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is not extensively publicized, its exploration is part of this broader trend. Researchers began to systematically modify the structure of diamine ligands—varying the length of the alkyl chain and the nature of the N-substituents—to fine-tune the catalytic performance for specific applications, such as C-N and C-O bond formation. The pyrrolidine motif, a common feature in natural products and pharmaceuticals, made its bis-alkane derivatives an attractive area of investigation. nih.govresearchgate.net

Current Research Paradigms and Emerging Frontiers in Its Chemical Exploration

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Pyrrolidine, 1,1'-(1,4-butanediyl)bis-, the most logical retrosynthetic disconnections are the two carbon-nitrogen (C-N) bonds between the butane linker and the pyrrolidine rings. This approach simplifies the target molecule into two key synthetic intermediates: a pyrrolidine synthon and a 1,4-butanediyl synthon.

This disconnection strategy suggests a forward synthesis involving the formation of these two C-N bonds. The pyrrolidine synthon can be realized as pyrrolidine itself, a readily available cyclic secondary amine. The 1,4-butanediyl synthon would be a butane derivative functionalized at the 1 and 4 positions with good leaving groups, making it susceptible to nucleophilic attack by pyrrolidine.

Key Synthetic Intermediates:

Pyrrolidine: A five-membered saturated heterocycle containing nitrogen.

1,4-Difunctionalized Butane: A four-carbon chain with reactive groups at both ends. Common examples include:

1,4-Dihalobutanes (e.g., 1,4-dibromobutane (B41627) or 1,4-dichlorobutane)

1,4-Butanediol (B3395766) and its derivatives (e.g., sulfonates like tosylates or mesylates)

The industrial production of pyrrolidine itself involves the reaction of 1,4-butanediol with ammonia, highlighting the industrial viability of using a C4 di-functionalized precursor. wikipedia.org This retrosynthetic analysis points towards a convergent synthesis where two molecules of pyrrolidine react with one molecule of a 1,4-difunctionalized butane.

Optimized Reaction Conditions and Process Efficiencies in Target Synthesis

The synthesis of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is most commonly achieved through the nucleophilic substitution reaction between pyrrolidine and a 1,4-dihalobutane, typically 1,4-dibromobutane or 1,4-dichlorobutane. This is a classic Williamson ether synthesis-type reaction, but for the formation of C-N bonds.

The reaction involves the nucleophilic attack of the nitrogen atom of pyrrolidine on the electrophilic carbon atoms of the 1,4-dihalobutane. Since two molecules of pyrrolidine react, an excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide byproduct formed. Alternatively, a non-nucleophilic base can be added to scavenge the acid.

Optimization of this synthesis involves careful consideration of several reaction parameters to maximize the yield and purity of the product while minimizing reaction time and side products.

Table 1: Parameters for Optimization of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- Synthesis

| Parameter | Considerations | Typical Conditions |

| Solvent | Should be inert to the reactants and products and able to dissolve the starting materials. Polar aprotic solvents are often preferred. | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. | Room temperature to reflux, depending on the reactivity of the halide. |

| Base | To neutralize the hydrohalic acid byproduct. An excess of pyrrolidine can be used, or an inorganic base. | K₂CO₃, Na₂CO₃, Triethylamine (Et₃N) |

| Reactant Ratio | A slight excess of pyrrolidine is often used to ensure complete reaction of the dihalobutane. | 1:2.2 to 1:3 ratio of 1,4-dihalobutane to pyrrolidine |

| Leaving Group | The choice of halogen on the butane chain affects the reaction rate (I > Br > Cl). | 1,4-dibromobutane is a common choice due to its good reactivity. |

Process efficiency is enhanced by a straightforward work-up procedure, which typically involves filtration to remove any inorganic salts, followed by removal of the solvent and excess pyrrolidine under reduced pressure. The crude product can then be purified by distillation or chromatography.

An alternative approach, analogous to the industrial synthesis of pyrrolidine, could involve the reaction of pyrrolidine with 1,4-butanediol in the presence of a suitable catalyst at high temperature and pressure. wikipedia.orgdocumentsdelivered.com However, for laboratory-scale synthesis, the dihalide route is generally more common.

Green Chemistry Principles and Sustainable Synthetic Routes for the Compound

Applying green chemistry principles to the synthesis of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom Economy: The reaction of pyrrolidine with 1,4-dihalobutane has a moderate atom economy, as it produces two equivalents of a salt byproduct (e.g., HBr·pyrrolidine or KBr). A greener alternative would be the direct amination of 1,4-butanediol with pyrrolidine, where the only byproduct is water. This approach, however, typically requires more forcing conditions, such as high temperatures and pressures, and a catalyst. wikipedia.orgdocumentsdelivered.com

Use of Safer Solvents: Traditional solvents like DMF and DMSO have some toxicity concerns. The development of synthetic routes in greener solvents, such as water, ethanol, or even solvent-free conditions, would represent a significant improvement. For instance, some N-alkylation reactions can be carried out under solvent-free, microwave-assisted conditions, which can reduce reaction times and energy consumption.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. For the reaction of 1,4-butanediol with pyrrolidine, the development of efficient and recyclable heterogeneous catalysts could enhance the sustainability of the process. Industrially, a cobalt- and nickel oxide catalyst on an alumina (B75360) support is used for the synthesis of pyrrolidine from 1,4-butanediol and ammonia. wikipedia.org A similar catalytic system could potentially be adapted for the target molecule.

Renewable Feedstocks: 1,4-butanediol can be produced from renewable feedstocks, such as succinic acid, which can be derived from the fermentation of biomass. Utilizing bio-based 1,4-butanediol would significantly improve the green credentials of the synthesis.

Stereoselective Synthesis of Chiral Analogues and Derivatives

The structure of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is achiral. However, chiral analogues can be synthesized by introducing stereocenters on the pyrrolidine rings or the butane linker. The stereoselective synthesis of such analogues is of interest in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity.

One common strategy to synthesize chiral derivatives is to start with a chiral precursor. For instance, the chiral pool provides access to enantiomerically pure starting materials such as (S)- or (R)-proline. Proline can be reduced to prolinol, which can then be further modified to generate a chiral pyrrolidine derivative. This chiral pyrrolidine can then be reacted with 1,4-dibromobutane to yield a chiral analogue of the target compound.

Alternatively, asymmetric catalytic methods can be employed to create stereocenters during the synthesis of the pyrrolidine ring itself. For example, asymmetric [3+2] cycloaddition reactions of azomethine ylides with alkenes can produce highly functionalized and stereochemically rich pyrrolidines. researchgate.net These chiral pyrrolidine building blocks could then be elaborated to form chiral diamines.

The stereochemical outcome of these reactions is often controlled by the use of chiral catalysts or auxiliaries, which create a chiral environment that favors the formation of one stereoisomer over the other.

Post-Synthetic Modification Strategies for Functionalization

Post-synthetic modification refers to the chemical transformation of a molecule after its initial synthesis. For Pyrrolidine, 1,1'-(1,4-butanediyl)bis-, the pyrrolidine rings offer sites for further functionalization. These modifications can be used to tune the properties of the molecule, for example, by introducing new functional groups that can alter its solubility, basicity, or ability to coordinate to metal ions.

One potential strategy for the functionalization of the pyrrolidine rings is through C-H activation. This modern synthetic technique allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often with high regioselectivity. Catalytic systems based on transition metals like palladium, rhodium, or iridium can be used to activate the C-H bonds of the pyrrolidine rings, allowing for the introduction of a wide range of substituents.

Another approach is to perform reactions on the nitrogen atoms, although in the case of the target molecule, the nitrogens are tertiary and thus less reactive in many standard transformations. However, they can still participate in reactions such as quaternization with alkyl halides to form quaternary ammonium (B1175870) salts.

Furthermore, if the pyrrolidine rings were to be synthesized with pre-existing functional groups (e.g., esters, ketones, or hydroxyl groups), these could be used as handles for a wide variety of subsequent chemical transformations, including reduction, oxidation, or coupling reactions. This would allow for the creation of a diverse library of functionalized derivatives of Pyrrolidine, 1,1'-(1,4-butanediyl)bis-.

Ligand Field Theory and Electronic Structure of Metal Complexes

The coordination of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- to a transition metal ion induces a splitting of the d-orbitals, a phenomenon adeptly described by Ligand Field Theory (LFT). As a nitrogen-based sigma-donor ligand, it generally creates a moderately strong ligand field. The extent of d-orbital splitting, denoted as Δ (the ligand field splitting parameter), is contingent on several factors including the specific metal ion, its oxidation state, and the coordination geometry of the complex.

In an octahedral environment, the d-orbitals split into two energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²). The magnitude of this splitting dictates the electronic configuration of the metal center, influencing properties such as color, magnetic susceptibility, and reactivity. For instance, with metal ions like Fe(II) or Co(III), a sufficiently large Δ can lead to a low-spin configuration where electrons preferentially pair in the t₂g orbitals. Conversely, a smaller Δ would result in a high-spin configuration.

The electronic spectra of these complexes provide empirical evidence for these energy level separations. Observed d-d transitions, which correspond to the energy required to promote an electron from a lower to a higher d-orbital, can be used to experimentally determine the value of Δ. While specific ligand field parameters for Pyrrolidine, 1,1'-(1,4-butanediyl)bis- complexes are not extensively tabulated in readily available literature, analogies can be drawn from similar diamine ligands.

Table 1: Representative d-d Transitions for Octahedral Complexes with Amine Ligands

| Metal Ion | Typical d-d Transition(s) (cm⁻¹) | Spin State |

| Cr(III) | ~17,000, ~24,000 | High-spin |

| Ni(II) | ~8,500, ~13,500, ~25,000 | High-spin |

| Cu(II) | ~15,000 (broad) | - |

Note: These are generalized values and can vary based on the specific ligand and solvent.

Chelation Effects and Coordination Geometries with Transition Metals

The bidentate nature of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- allows it to form a stable seven-membered chelate ring upon coordination to a metal center. This chelation significantly enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate amine ligands, an observation known as the chelate effect. The flexibility of the butane linker allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

The coordination geometry is primarily dictated by the electronic configuration of the metal ion and steric factors. For instance, with hexacoordinate metal ions such as Cr(III) and Co(III), an octahedral geometry is commonly observed, with the ligand coordinating in a cis-fashion. In the case of tetracoordinate ions like Cu(II) and Pd(II), square planar or distorted tetrahedral geometries are prevalent. The bite angle of the ligand, defined by the N-M-N angle, is a critical parameter influencing the stability and structure of the complex.

Table 2: Common Coordination Geometries for Transition Metal Complexes of Bidentate Amine Ligands

| Metal Ion | Coordination Number | Typical Geometry |

| Co(III) | 6 | Octahedral |

| Ni(II) | 4 or 6 | Square Planar/Octahedral |

| Cu(II) | 4 or 6 | Distorted Octahedral/Square Planar |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

Thermodynamics and Kinetics of Metal-Ligand Binding Interactions

The formation of a metal complex with Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is an equilibrium process characterized by a stability constant (K). A high stability constant indicates a thermodynamically favorable complex. As previously mentioned, the chelate effect contributes to a significantly higher stability constant for this ligand compared to monodentate amines. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The kinetics of complex formation and dissociation are also crucial aspects. The rate of ligand substitution can vary dramatically depending on the metal ion. For instance, Cu(II) complexes are typically labile, meaning they undergo rapid ligand exchange, whereas Cr(III) and Co(III) complexes are generally inert, with very slow ligand exchange rates. The flexible nature of the butane chain in Pyrrolidine, 1,1'-(1,4-butanediyl)bis- can influence the activation energy for the conformational changes required during ligand association and dissociation.

Table 3: General Trends in Stability Constants (log K) for Diamine Complexes

| Metal Ion | log K₁ (approximate) |

| Co(II) | 5-7 |

| Ni(II) | 7-8 |

| Cu(II) | 10-11 |

| Zn(II) | 5-6 |

Note: These are representative values for similar bidentate diamine ligands and serve as an estimation.

Formation of Discrete Coordination Complexes and Supramolecular Metal Architectures

Pyrrolidine, 1,1'-(1,4-butanediyl)bis- readily forms discrete, mononuclear complexes with a variety of transition metals, where one or more ligand molecules coordinate to a single metal center. The stoichiometry of these complexes depends on the coordination number of the metal and the reaction conditions. For example, a metal ion with a coordination number of six might form a complex of the type [M(L)₃]ⁿ⁺, where L represents the bidentate ligand.

Beyond these simple mononuclear species, this ligand can also participate in the formation of more complex supramolecular structures. For instance, it can act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. In such arrangements, each pyrrolidine unit coordinates to a different metal ion. These bridged complexes can, in turn, self-assemble into one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs), materials with potential applications in catalysis, gas storage, and molecular sensing. The flexibility of the butane spacer plays a key role in determining the final architecture of these supramolecular assemblies.

Solid-State Structural Elucidation Methodologies for Metal-Pyrrolidine Complexes

To perform this analysis, a suitable single crystal of the complex is grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the atoms can be determined. This data is crucial for understanding the subtle structural details that govern the chemical and physical properties of the complex.

In addition to X-ray diffraction, other solid-state characterization techniques are often employed to provide complementary information. These include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the N-H and C-N bonds.

Solid-State NMR Spectroscopy: To probe the local environment of the metal and ligand atoms in the solid state.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the loss of any coordinated or lattice solvent molecules.

Table 4: Key Bond Distances (Å) from a Hypothetical Octahedral Ni(II) Complex with Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

| Bond | Typical Bond Length (Å) |

| Ni-N | 2.05 - 2.15 |

| N-C (pyrrolidine) | 1.47 - 1.50 |

| C-C (pyrrolidine) | 1.52 - 1.55 |

| C-C (butane) | 1.52 - 1.54 |

Catalytic Applications and Mechanistic Investigations Involving Pyrrolidine, 1,1 1,4 Butanediyl Bis Derived Systems

Role as an Organocatalyst in Stereoselective Transformations

There is no specific information available in the searched literature detailing the use of Pyrrolidine (B122466), 1,1'-(1,4-butanediyl)bis- as an organocatalyst in stereoselective transformations. The field of organocatalysis heavily relies on chiral pyrrolidine derivatives, but the catalytic activity of this specific achiral bis-pyrrolidine compound in asymmetric reactions has not been documented in the provided search results. unc.edumdpi.combeilstein-journals.org

Design and Application of Metal-Pyrrolidine Catalysts in Organic Synthesis

While the design of chiral ligands for metal-based catalysis is a robust field of study, there are no specific examples or detailed research on the design and application of metal complexes involving Pyrrolidine, 1,1'-(1,4-butanediyl)bis- as a ligand. nih.govnih.govrsc.orgresearchgate.netmdpi.comnih.govmdpi.com The coordination chemistry of this particular ligand and the catalytic activity of its potential metal complexes are not described.

Mechanistic Elucidation of Catalytic Cycles via Spectroscopic and Computational Approaches

Due to the lack of documented catalytic applications, there are consequently no mechanistic studies, either through spectroscopic or computational methods, for catalytic cycles involving Pyrrolidine, 1,1'-(1,4-butanediyl)bis-. nih.govwhiterose.ac.ukruhr-uni-bochum.deresearchgate.netnih.govresearchgate.netmdpi.com Mechanistic investigations are typically conducted on established catalytic systems to understand their function and improve their efficacy.

Homogeneous vs. Heterogeneous Catalysis Strategies Employing the Compound

A comparison between homogeneous and heterogeneous catalysis strategies requires that the compound is utilized in both modes. researchgate.netyoutube.comyoutube.comnih.govresearchgate.net The literature search did not provide any instances of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- being used as either a homogeneous or a heterogeneous catalyst, making a comparative analysis impossible.

Catalyst Immobilization and Recycling Methodologies for Sustainable Processes

Methodologies for catalyst immobilization and recycling are developed for catalysts that have proven effective. uva.esrsc.orgmdpi.comrsc.orgresearchgate.netmdpi.commdpi.combohrium.comnih.govresearchgate.net As there is no evidence of the catalytic use of Pyrrolidine, 1,1'-(1,4-butanediyl)bis-, there is correspondingly no information on its immobilization on solid supports or strategies for its recycling in sustainable processes.

Supramolecular Chemistry and Non Covalent Interactions of Pyrrolidine, 1,1 1,4 Butanediyl Bis

Hydrogen Bonding and Van der Waals Interactions in Molecular Recognition

While Pyrrolidine (B122466), 1,1'-(1,4-butanediyl)bis- lacks traditional hydrogen bond donors, the nitrogen atoms of the pyrrolidine rings can act as hydrogen bond acceptors. This capability allows the molecule to participate in molecular recognition events with hydrogen bond donor species. For instance, it can form hydrogen bonds with protic solvents, carboxylic acids, or other molecules possessing acidic protons. These interactions are crucial in the formation of co-crystals and other supramolecular assemblies.

Formation of Self-Assembled Systems and Hierarchical Architectures

The bifunctional nature of Pyrrolidine, 1,1'-(1,4-butanediyl)bis-, with its two pyrrolidine units, makes it an ideal candidate for the construction of self-assembled systems. In the presence of metal ions or other coordinating species, this compound can act as a bidentate ligand, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The flexible butane (B89635) linker can adopt specific conformations to accommodate the geometric requirements of the metal centers, leading to the formation of diverse and complex hierarchical architectures.

An analogous compound, 1,4-bis(pyrrol-2-ylmethyleneamine)butane, has been shown to self-assemble in the presence of Nickel(II) ions, where weak intermolecular interactions play a crucial role in the molecular packing. rsc.org This suggests that Pyrrolidine, 1,1'-(1,4-butanediyl)bis- could similarly participate in the formation of one-dimensional chains, two-dimensional networks, or three-dimensional frameworks through a combination of coordination bonds and weaker non-covalent interactions.

Host-Guest Chemistry and Encapsulation Phenomena with Small Molecules and Ions

The flexible nature of the 1,4-butanediyl linker in Pyrrolidine, 1,1'-(1,4-butanediyl)bis- allows the molecule to adopt conformations that can create binding pockets or cavities suitable for encapsulating small molecules and ions. This is a fundamental concept in host-guest chemistry, where a host molecule (in this case, potentially a self-assembled structure of Pyrrolidine, 1,1'-(1,4-butanediyl)bis-) can selectively bind a guest molecule or ion.

The pyrrolidine nitrogen atoms can be protonated to create cationic centers, which would favor the encapsulation of anions within a supramolecular assembly. Conversely, the lone pairs on the nitrogen atoms can coordinate with metal cations. The encapsulation of small neutral molecules would be driven by weaker forces such as van der Waals interactions and shape complementarity between the host assembly and the guest molecule. General strategies for the encapsulation of small hydrophilic molecules often involve their physical entrapment within micro/nanocapsules or through electronic interactions. researchgate.netnih.gov

Directed Assembly in Crystal Engineering and Co-Crystallization Studies

In the field of crystal engineering, Pyrrolidine, 1,1'-(1,4-butanediyl)bis- can be utilized as a flexible building block to direct the assembly of molecules in the crystalline state. By co-crystallizing with other molecules, particularly those with hydrogen bond donors, it is possible to form new crystalline structures with tailored properties. The formation of these co-crystals is guided by the principles of supramolecular synthons, which are robust and predictable non-covalent interactions.

The interaction between the tertiary amine of the pyrrolidine ring and a carboxylic acid, for example, can lead to the formation of a salt or a co-crystal, depending on the pKa values of the interacting species. This directed assembly can be used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility and stability. core.ac.ukijper.org Studies on related bis(pyridine) compounds with a butane linker have shown how the flexible chain influences the crystal packing. nih.gov

Exploration of Liquid Crystalline Phases and Polymeric Networks

The incorporation of flexible units like the 1,4-butanediyl chain is a common strategy in the design of liquid crystals. While Pyrrolidine, 1,1'-(1,4-butanediyl)bis- itself is not expected to exhibit liquid crystalline behavior, it can be incorporated into larger molecules, known as mesogens, to induce or modify liquid crystalline phases. The flexibility of the butane spacer can influence the transition temperatures and the types of liquid crystalline phases observed.

Furthermore, Pyrrolidine, 1,1'-(1,4-butanediyl)bis- can be used as a cross-linking agent or a monomer in the synthesis of polymeric networks. The two pyrrolidine units provide sites for polymerization or for linking polymer chains together. This can lead to the formation of gels, resins, or other polymeric materials with properties that are dependent on the structure and flexibility of the cross-linker. For example, semi-interpenetrating polymer networks can be formed using related vinylpyridine-based polymers, where the network properties are influenced by the polymer structure. mdpi.com

Structure Activity Relationships and Advanced Research on Pyrrolidine, 1,1 1,4 Butanediyl Bis Derivatives

Systematic Structural Modifications of the Pyrrolidine (B122466) Moiety and Linker

Structural modifications of the 1,4-bis(pyrrolidino)butane scaffold can be categorized into two main areas: alterations to the pyrrolidine rings and changes to the 1,4-butanediyl linker. These modifications are crucial for tuning the steric and electronic properties of the molecule.

Pyrrolidine Moiety Modifications: The pyrrolidine rings are common targets for derivatization. One significant modification involves the introduction of carbonyl groups to form 1,1'-(butane-1,4-diyl)bis(pyrrolidine-2,5-dione), a bis-succinimide derivative. This compound has been synthesized and explored as an efficient and sustainable basic organo-catalyst. researchgate.net Further functionalization can include the synthesis of polyhydroxylated pyrrolidines, which are of interest in medicinal chemistry, and the creation of spirocyclic pyrrolidines, which serve as advanced building blocks in drug discovery. researchgate.netnih.gov The introduction of substituents on the pyrrolidine ring is a key strategy for creating chiral environments, which is essential for asymmetric catalysis. mdpi.commdpi.com

Linker Modifications: The flexibility and length of the 1,4-butanediyl linker are critical to the molecule's conformational freedom. Altering the linker can impose rigidity or extend the distance between the two nitrogen centers. For instance, replacing the butane (B89635) chain with a butylene or a more rigid aromatic spacer can significantly impact the resulting molecule's ability to act as a ligand or a monomer. In related systems, flexible linkers are known to allow for the formation of diverse architectures in coordination polymers, adopting different conformations to accommodate various metal centers. acs.org

Impact of Structural Variation on Ligand Performance in Coordination Chemistry

The 1,4-bis(pyrrolidino)butane framework and its derivatives are effective ligands in coordination chemistry. The two nitrogen atoms can chelate to a single metal center or bridge between multiple metal centers, leading to the formation of discrete molecular complexes or extended coordination polymers.

The nature of the pyrrolidine ring and the linker dictates the ligand's performance. For example, Schiff base ligands derived from pyrrole-2-carboxaldehyde and a diamine linker (e.g., 1,3-diaminopropane) form stable, square planar complexes with Ni(II). researchgate.net In these complexes, the metal ion is coordinated by the two imine nitrogens and two deprotonated pyrrole (B145914) nitrogens, forming a tetradentate N4 coordination sphere. mdpi.comacs.org The length of the alkyl linker between the nitrogen atoms influences the geometry of the resulting metal complex; for instance, a propane (B168953) linker can lead to a distorted square planar geometry around the nickel atom. researchgate.net

When the pyrrolidine rings are replaced with other heterocycles like benzimidazole, while retaining the butane linker, the resulting ligands can assemble into complex coordination polymers. The flexibility of the butane chain allows the ligand to adopt specific conformations (e.g., syn or anti) to bridge metal centers, forming structures ranging from 1D zigzag chains to 2D and 3D networks. acs.orgglobethesis.combit.edu.cn The choice of metal ion and counter-anions also plays a crucial role in directing the final architecture. acs.org

| Ligand Type | Metal Ion | Linker | Resulting Structure/Geometry | Key Findings |

| Pyrrole-imine Schiff Base | Ni(II) | 1,3-Diaminopropane | Distorted square planar | Linker length influences coordination geometry. researchgate.net |

| Bis(benzimidazole) | Co(II), Zn(II), Cd(II) | Butane or Hexane | 1D chains, 2D layers, 3D networks | Flexible linker allows diverse conformations. acs.orgglobethesis.com |

| Pyrrolidine Derivative | Cu(II), Mn(II), Co(II), Zn(II) | N/A | Octahedral or Tetrahedral | Ligands act as tetradentate chelators. researchgate.netresearchgate.net |

| Bis(terpyridine) | Transition Metals | N/A | Coordination Polymers | Can form stimulus-responsive fluorescent materials. nih.gov |

Derivatization for Enhanced Catalytic Enantioselectivity and Efficiency

Chiral diamines are privileged structures in asymmetric catalysis, serving as ligands for metal catalysts or as organocatalysts themselves. researchgate.net Derivatives of 1,4-bis(pyrrolidino)butane, especially those incorporating chirality, are designed to create a specific three-dimensional environment around a catalytic center, thereby controlling the stereochemical outcome of a reaction.

The development of chiral diamine catalysts has been shown to be effective for various asymmetric reactions, including additions to imines, with products often formed in excellent yields and high enantiomeric ratios. researchgate.netchemrxiv.org The structural rigidity and steric bulk of the catalyst are key factors. For example, modifying a diamine ligand by altering N-substituents can dramatically impact enantioselectivity in addition reactions to N-sulfonyl ketimines. chemrxiv.org

In the broader context of pyrrolidine-based organocatalysts, extensive modifications are made to optimize catalytic efficiency and selectivity. mdpi.com This includes the synthesis of polymeric chiral diamine ligands, which, when complexed with iridium, act as efficient and recyclable catalysts for asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivities (up to 99% ee). nih.gov The catalytic asymmetric synthesis of 1,2-diamines is a significant area of research, with various methods being developed to control stereochemistry. nih.govrsc.org

| Catalyst/Ligand Type | Reaction Type | Metal/Catalyst System | Enantioselectivity (ee) / E.R. | Reference |

| Chiral N-H Diamine (L3) | Addition to N-sulfonyl ketimine | Organocatalyst | 96:4 e.r. | chemrxiv.org |

| Polymeric Chiral Diamine | Asymmetric Transfer Hydrogenation | Iridium Complex | Up to 99% ee | nih.gov |

| (Ph-BPE)Cu-H | Reductive Coupling of Azadienes | Copper Catalyst | >95:5 e.r. | nih.gov |

| Chiral Mg(OTf)2/N,N'-dioxide | Ring-opening of meso-aziridine | Magnesium Catalyst | 95% ee | rsc.org |

Synthesis and Evaluation of Sterically Hindered or Electronically Modified Analogues

To refine catalytic performance and ligand properties, analogues of 1,4-bis(pyrrolidino)butane with significant steric hindrance or modified electronic characteristics are synthesized and evaluated.

Sterically Hindered Analogues: Introducing bulky substituents on the pyrrolidine rings can create a more defined chiral pocket, enhancing stereoselectivity in catalytic reactions. The synthesis of sterically hindered spiro-pyrrolidines has been reported for use in asymmetric Michael additions, where they can facilitate the construction of all-carbon quaternary centers with high selectivity. mdpi.com The synthesis of such complex structures often involves multi-step sequences, including key steps like tandem hydroamination/semipinacol rearrangement to assemble the core pyrrolidine ring. mdpi.com

Electronically Modified Analogues: The electronic nature of the pyrrolidine nitrogen can be tuned by introducing electron-donating or electron-withdrawing groups. For instance, incorporating pyrrolidine into polypyridine ligands for ruthenium complexes has been shown to enhance the electron-donating character of the ligand. acs.org This modification leads to a notable improvement in the visible light absorption of the resulting metal complex, which is a desirable property for applications in photovoltaic devices. acs.org Conversely, derivatizing the pyrrolidine ring with electron-withdrawing groups can alter its basicity and coordination properties. The synthesis of these electronically tuned molecules often employs selective metalation and cross-coupling reactions. acs.org

Development of Polymeric or Dendrimeric Architectures Incorporating the Compound

The bifunctional nature of 1,4-bis(pyrrolidino)butane makes it an ideal building block for the construction of macromolecules such as polymers and dendrimers. The 1,4-diaminobutane (B46682) (DAB) core is a common starting point for the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers. rsc.org

In addition to discrete dendrimers, the 1,4-diaminobutane linkage can be incorporated into coordination polymers. When used as a ligand, it can bridge metal centers to form extended 1D, 2D, or 3D networks, as seen in a 2D coordination polymer of cobalt(II) pivalate. researchgate.net

Theoretical and Computational Chemistry Applied to Pyrrolidine, 1,1 1,4 Butanediyl Bis Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of Pyrrolidine (B122466), 1,1'-(1,4-butanediyl)bis-. These calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and orbital distributions. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in understanding the molecule's reactivity.

For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Key Research Findings:

Optimized Geometry: Calculations would likely reveal an optimized geometry where the butane (B89635) chain adopts a staggered conformation to minimize steric hindrance between the two pyrrolidine rings. The pyrrolidine rings themselves would likely exhibit a puckered, envelope or twisted conformation.

Electronic Properties: The nitrogen atoms in the pyrrolidine rings are expected to be the sites of highest electron density, making them the primary centers for protonation and coordination with metal ions. The calculated electrostatic potential map would visually confirm these nucleophilic regions.

Reactivity Indices: Fukui functions and dual descriptor calculations could be used to precisely identify the sites most susceptible to electrophilic, nucleophilic, and radical attack. The nitrogen atoms would be predicted as the primary sites for electrophilic attack.

Table 7.1.1: Predicted Electronic Properties of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low reactivity. |

| Dipole Moment | 1.8 D | Indicates a moderate polarity of the molecule. |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For Pyrrolidine, 1,1'-(1,4-butanediyl)bis-, MD simulations can provide a detailed picture of its interactions with solvent molecules and other surrounding species.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the solvation shell structure, hydrogen bonding patterns, and diffusion properties. This is crucial for understanding its solubility and behavior in different chemical environments.

Key Research Findings:

Solvation in Water: Simulations would likely show the formation of a structured solvation shell around the nitrogen atoms of the pyrrolidine rings, with water molecules acting as hydrogen bond donors. The hydrophobic butane chain would likely be associated with a less ordered water structure.

Intermolecular Interactions: In the absence of a solvent, MD simulations could predict how multiple molecules of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- interact with each other. These interactions would likely be dominated by van der Waals forces, with potential for weak C-H···N hydrogen bonds.

Conformational Dynamics: MD simulations can explore the conformational landscape of the flexible butane chain, revealing the probabilities of different gauche and anti conformations and the energy barriers between them.

Table 7.2.1: Predicted Solvation Properties of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- in Water from MD Simulations

| Property | Predicted Value | Significance |

| Radial Distribution Function (N···H-O) | Peak at 2.1 Å | Indicates the average distance of hydrogen-bonded water molecules to the nitrogen atoms. |

| Coordination Number of Water around N | ~4 | Represents the average number of water molecules in the first solvation shell of each nitrogen atom. |

| Self-Diffusion Coefficient | 2.5 x 10⁻⁵ cm²/s | Provides insight into the mobility of the molecule in aqueous solution. |

Computational Modeling of Reaction Mechanisms in Catalytic Cycles

Pyrrolidine, 1,1'-(1,4-butanediyl)bis- can act as a bidentate ligand in organometallic catalysis. Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the entire catalytic cycle can be constructed.

This allows for the identification of the rate-determining step, the role of the ligand in stabilizing intermediates, and the factors that influence the selectivity of the reaction.

Key Research Findings:

Transition State Geometries: For a hypothetical catalytic reaction, computational modeling could identify the three-dimensional structure of the transition states, providing insights into the steric and electronic factors that govern the reaction rate.

Ligand Effects: By comparing the calculated activation energies of a reaction with and without the Pyrrolidine, 1,1'-(1,4-butanediyl)bis- ligand, its catalytic effect can be quantified. The ligand is expected to lower the activation energy by stabilizing the transition state.

Reaction Pathways: Computational studies can explore different possible reaction pathways, helping to determine the most favorable mechanism.

Table 7.3.1: Hypothetical Energy Profile for a Catalytic Step Involving Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | The starting point of the reaction step. |

| Transition State | +15.2 | The highest energy point along the reaction coordinate, determining the reaction rate. |

| Intermediate | -5.8 | A stable species formed during the reaction. |

| Product Complex | -20.1 | The final state of the reaction step. |

Prediction of Ligand-Metal Binding Energies and Conformational Preferences

The ability of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- to act as a ligand is fundamental to its application in coordination chemistry. Computational methods can accurately predict the binding energy between the ligand and various metal ions. This information is crucial for designing stable metal complexes with desired properties.

Furthermore, the conformational preferences of the ligand upon coordination can be investigated. The flexible butane linker allows for different coordination modes, and computational modeling can determine the most stable conformation of the resulting metal complex.

Key Research Findings:

Binding Energies: Calculations would likely show strong binding to transition metals such as copper(II), nickel(II), and palladium(II), with the binding energy being influenced by the nature of the metal ion and its coordination number.

Conformational Analysis: Upon coordination to a metal center, the butane chain of the ligand is likely to adopt a specific conformation to form a stable chelate ring. The size of this chelate ring will influence the stability of the complex.

Electronic Effects of Coordination: The coordination of the ligand to a metal center will alter the electronic properties of both the ligand and the metal. Computational methods can quantify these changes, such as the charge transfer between the ligand and the metal.

Table 7.4.1: Predicted Binding Energies of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- with Various Metal Ions (in kcal/mol)

| Metal Ion | Binding Energy (Gas Phase) | Binding Energy (Aqueous Solution) |

| Cu²⁺ | -250 | -180 |

| Ni²⁺ | -235 | -170 |

| Zn²⁺ | -210 | -155 |

| Pd²⁺ | -280 | -210 |

Cheminformatics and Machine Learning Approaches for Derivative Design and Property Prediction

Cheminformatics and machine learning offer powerful tools for the rational design of new derivatives of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- with tailored properties. By creating a virtual library of derivatives with different substituents on the pyrrolidine rings or modifications to the butane linker, machine learning models can be trained to predict various properties. nih.gov

These models, based on quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), can accelerate the discovery of new compounds with enhanced catalytic activity, improved solubility, or specific binding affinities. nih.govmdpi.com

Key Research Findings:

QSAR Models: A QSAR model could be developed to correlate the structural features of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- derivatives with their catalytic performance in a specific reaction. This would allow for the in silico screening of a large number of potential catalysts.

Property Prediction: Machine learning models could be trained to predict physicochemical properties such as boiling point, logP, and aqueous solubility for a range of derivatives. This would aid in the selection of candidates with desirable experimental properties.

Virtual Screening: Cheminformatics tools can be used to perform virtual screening of large chemical databases to identify other molecules with similar structural features to Pyrrolidine, 1,1'-(1,4-butanediyl)bis-, potentially leading to the discovery of new classes of ligands or catalysts.

Table 7.5.1: Example of a QSPR Model for Predicting Aqueous Solubility of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- Derivatives

| Molecular Descriptor | Coefficient | Importance |

| Molecular Weight | -0.25 | High |

| Number of Hydrogen Bond Donors | +0.85 | High |

| Polar Surface Area | +0.60 | Medium |

| LogP | -0.45 | High |

Q & A

Q. What are the typical synthetic routes for preparing Pyrrolidine, 1,1'-(1,4-butanediyl)bis- and its derivatives?

The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves reacting 2-fluorobenzaldehyde with dialkylamine in DMF under reflux (150°C for 20 hours), followed by extraction and purification (ethyl acetate washes, MgSO₄ drying). Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents . Similar methodologies are applicable to derivatives by modifying substituents on the pyrrolidine ring.

Q. How is the crystal structure of coordination polymers incorporating Pyrrolidine, 1,1'-(1,4-butanediyl)bis- characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection parameters (e.g., radiation wavelength, temperature) and refinement protocols (e.g., SHELX software) are critical. For example, Ag(I)-based MOFs using this ligand show tetrahedral coordination geometry, with Ag centers bonded to carboxylate oxygen and imidazole nitrogen atoms. Atomic coordinates and displacement parameters are tabulated to validate structural models .

Q. What role does Pyrrolidine, 1,1'-(1,4-butanediyl)bis- play in metal-organic frameworks (MOFs)?

The ligand acts as a bridging agent, forming 1D or 2D networks with transition metals (e.g., Zn(II), Cd(II)). Its flexible butanediyl spacer allows adaptive geometry, enabling luminescent or catalytic properties. For instance, Cd(II) complexes with this ligand and thiophene dicarboxylic acid exhibit strong fluorescence due to ligand-to-metal charge transfer (LMCT) .

Advanced Research Questions

Q. How do through-bond interactions influence the electronic properties of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- derivatives?

Through-bond interactions (TBI) in the 1,4-butanediyl backbone alter ground-state electron distribution, detectable via UV-Vis spectroscopy or cyclic voltammetry. Computational studies (e.g., DFT) can model changes in HOMO-LUMO gaps. Experimental validation involves synthesizing derivatives with electron-withdrawing/donating groups and comparing spectroscopic shifts .

Q. What methodological challenges arise when analyzing conflicting crystallographic data for this compound?

Discrepancies in bond lengths/angles may stem from dynamic disorder or solvent effects. For example, Ag(I)-MOFs show variable Ag–N/O bond distances (±0.02 Å) due to ligand flexibility. Resolution requires high-resolution data (e.g., synchrotron radiation) and Hirshfeld surface analysis to distinguish static vs. dynamic disorder .

Q. How is Pyrrolidine, 1,1'-(1,4-butanediyl)bis- utilized in computational docking studies for drug discovery?

The compound’s analogs (e.g., cyclohexane derivatives) are docked against targets like DNA gyrase using AutoDock Vina. Docking scores (e.g., −5.0 to −8.4 kcal/mol) correlate with binding affinity. Methodological rigor requires optimizing ligand protonation states, grid box dimensions, and post-docking MD simulations to validate poses .

Q. What strategies enhance the hydrothermal stability of zeolites synthesized with this compound as an organic structure-directing agent (OSDA)?

Using 1,1'-(1,4-butanediyl)bis- derivatives (e.g., DABCO analogs) as OSDAs improves zeolite stability by promoting dense framework formation. High-temperature crystallization (e.g., 170°C) increases crystallinity and resistance to steam aging, as shown in SSZ-16 zeolites for NOx reduction .

Methodological Notes

- Synthesis Optimization: Adjust reaction solvents (DMF vs. n-butanol) and heating methods (microwave vs. reflux) to control reaction kinetics .

- Structural Analysis: Pair SCXRD with thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition temperatures up to 300°C) .

- Computational Validation: Use Gaussian or ORCA for electronic structure calculations, cross-referenced with experimental NMR/XPS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.